![molecular formula C14H11ClINO B11179084 N-(3-chloro-4-methylphenyl)-2-iodobenzamide](/img/structure/B11179084.png)
N-(3-chloro-4-methylphenyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and methyl group on the phenyl ring and an iodine atom on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 2-iodobenzoic acid.
Amidation Reaction: The 3-chloro-4-methylaniline is reacted with 2-iodobenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The chloro and methyl groups on the phenyl ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the carbonyl group to an alcohol.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides or nitriles can be formed.
Oxidation Products: The oxidation of the methyl group can yield carboxylic acids.
Reduction Products: The reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Biological Research
Biological Pathway Studies
N-(3-chloro-4-methylphenyl)-2-iodobenzamide can serve as a tool for studying biological pathways due to its ability to interact with cellular components. Its potential role in modulating enzyme activity makes it valuable for exploring metabolic processes and signaling pathways in cells.
Antimicrobial Properties
While the primary focus has been on its anticancer properties, there is ongoing research into its antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against various pathogens, suggesting that this compound may also possess such properties.
Chemical Synthesis
Building Block in Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with potential therapeutic applications.
Case Study 1: Anticancer Activity
A study focusing on related benzamide derivatives demonstrated that modifications at specific positions significantly enhance their anticancer properties. The incorporation of halogen atoms, particularly iodine, was noted to improve binding interactions with target proteins involved in tumorigenesis.
Case Study 2: Biological Interaction
Research on compounds similar to this compound has highlighted their ability to bind selectively to sigma receptors, which are implicated in various neurological disorders and cancers. This suggests a potential pathway for therapeutic intervention using this compound.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-iodobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-2-iodobenzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(3-chloro-4-methylphenyl)-2-methylbenzamide and N-(3-chloro-4-methylphenyl)-2-fluorobenzamide share structural similarities.
Uniqueness: The presence of the iodine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its analogs with different substituents.
This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(3-chloro-4-methylphenyl)-2-iodobenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. Its unique structural features, including a chloro and methyl group on the phenyl ring and an iodine atom attached to the benzamide moiety, suggest significant interactions with various biological targets.
Anti-Cancer Properties
Research indicates that this compound exhibits notable anti-cancer properties. Preliminary studies suggest that it may inhibit tumor growth by interacting with proteins involved in cancer cell signaling pathways. This compound's structural characteristics enable it to affect cellular pathways critical for cancer progression, although specific efficacy data remains limited.
The proposed mechanism of action involves the compound's ability to bind to certain enzymes or receptors, thereby inhibiting their activity. For instance, it may act as an inhibitor of tyrosine kinases by blocking the ATP-binding site, which disrupts phosphorylation processes essential for cell growth and proliferation.
Enzyme Inhibition Studies
In vitro studies have shown that compounds structurally similar to this compound can inhibit various enzymes, including carbonic anhydrase and proteases. These studies highlight the compound's potential as a therapeutic agent in diseases where these enzymes play a crucial role .
Comparison of Biological Activities
Compound | Biological Activity | Target Enzyme | Reference |
---|---|---|---|
This compound | Anti-cancer | Tyrosine Kinase | |
Similar Compound A | Enzyme Inhibition | Carbonic Anhydrase | |
Similar Compound B | Protease Inhibition | HIV Protease |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Aromatic Substitution : The iodine atom can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions : This compound can undergo oxidation to form quinones or reduction to yield amines.
- Palladium-Catalyzed Cross-Coupling : The presence of the iodine atom makes it suitable for cross-coupling reactions.
Case Study 1: Anti-Cancer Efficacy
In a study examining the anti-cancer efficacy of related compounds, it was found that those with similar halogenated aromatic structures demonstrated significant inhibition of tumor cell lines. While specific data on this compound is still emerging, these findings support its potential as a candidate for further development as an anti-cancer drug.
Case Study 2: Enzyme Interaction
Another investigation focused on enzyme interaction revealed that compounds with similar structural motifs exhibited varying degrees of inhibition against key metabolic enzymes. Molecular docking studies suggested that this compound could effectively bind to target proteins involved in cancer metabolism, warranting further exploration into its therapeutic applications .
Properties
Molecular Formula |
C14H11ClINO |
---|---|
Molecular Weight |
371.60 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C14H11ClINO/c1-9-6-7-10(8-12(9)15)17-14(18)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,18) |
InChI Key |
JRFNHBWTPPLYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.